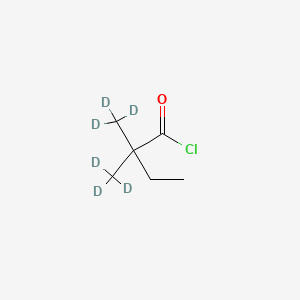

2,2-Dimethyl-d6-butyryl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-d6-butyryl Chloride is a biochemical used for proteomics research . It has a molecular formula of C6H5D6ClO and a molecular weight of 140.64 .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-d6-butyryl Chloride consists of 6 carbon atoms, 5 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

2,2-Dimethyl-d6-butyryl Chloride has a density of approximately 1.0 g/cm3 . It is soluble in organic solvents like chloroform and ethyl acetate, but reacts with water .Scientific Research Applications

Ionic Liquids and Chemical Reactions

Research on ionic liquids, such as 1-butyl-3-methylimidazolium chloride, explores their use as solvents and catalysts in chemical reactions. These substances are noted for their ability to dissolve a wide range of compounds, including cellulose, and facilitate various chemical transformations due to their unique properties like low volatility and high thermal stability (Rogers & Voth, 2007). Such ionic liquids can serve as a medium for reactions involving chlorinated compounds, potentially including 2,2-Dimethyl-d6-butyryl Chloride.

Synthesis and Material Science

In material science, compounds like 2,2-Dimethyl-d6-butyryl Chloride may find applications in the synthesis of complex molecules and materials. For example, studies on the synthesis of metal complexes and their applications in luminescence and data security highlight the role of specific chemical moieties in creating functional materials with desired properties (Song et al., 2016). The chemical reactivity and structural attributes of chlorinated butyryl compounds could be instrumental in developing new materials with specific electronic or optical characteristics.

Mechanism of Action

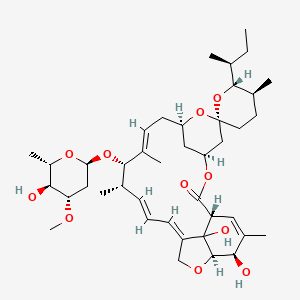

- For example, in the synthesis of pharmaceuticals like Simvastatin (a cholesterol-lowering drug), this compound contributes to the formation of key intermediates .

Biochemical Pathways

Result of Action

properties

IUPAC Name |

2,2-bis(trideuteriomethyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUYMIFFNTKOI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)Cl)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661936 |

Source

|

| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185011-66-8 |

Source

|

| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

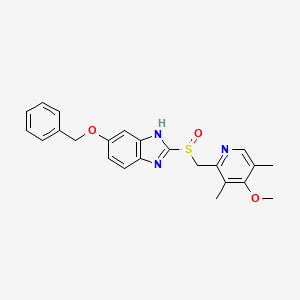

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)